molecular formula C15H23Cl2N3O B1379207 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride CAS No. 1461705-28-1

1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride

Cat. No.: B1379207
CAS No.: 1461705-28-1
M. Wt: 332.3 g/mol
InChI Key: WKLZKCUPENBVAJ-UHFFFAOYSA-N
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Description

1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields. Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of microwave irradiation and solvent-free conditions has been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride involves binding to specific molecular targets, such as DNA or proteins, via intercalation or other interactions . This binding can inhibit the function of these targets, leading to various biological effects, such as antimicrobial or antipsychotic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is unique due to its specific piperazine and piperidine ring structure, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

1-phenyl-3-piperazin-1-ylpiperidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.2ClH/c19-15-14(17-11-8-16-9-12-17)7-4-10-18(15)13-5-2-1-3-6-13;;/h1-3,5-6,14,16H,4,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLZKCUPENBVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=CC=C2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
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1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Reactant of Route 3
1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
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1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Reactant of Route 5
1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride
Reactant of Route 6
1-Phenyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride

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